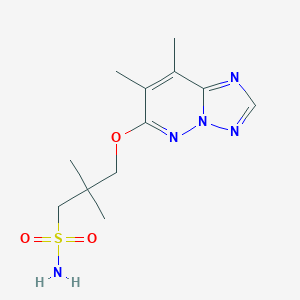

7,8-Dimethyl-6-(2,2-dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine

Vue d'ensemble

Description

7,8-Dimethyl-6-(2,2-dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mécanisme D'action

The mechanism of action of 7,8-Dimethyl-6-(2,2-dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in tumor cells.

Effets Biochimiques Et Physiologiques

Studies have shown that 7,8-Dimethyl-6-(2,2-dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine can cause a decrease in tumor growth and an increase in survival rates in animal models. Additionally, this compound has been shown to exhibit antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 7,8-Dimethyl-6-(2,2-dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine in lab experiments is its potent antitumor and antimicrobial activity. However, one limitation is that the mechanism of action is not fully understood, which may hinder further research in this area.

Orientations Futures

There are several future directions for research involving 7,8-Dimethyl-6-(2,2-dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine. One potential area of research is investigating its potential as a chemotherapeutic agent for various types of cancer. Additionally, further research is needed to fully understand the mechanism of action and to develop more effective derivatives of this compound. Finally, studies are needed to investigate the potential for this compound as an antimicrobial agent in clinical settings.

Conclusion

In conclusion, 7,8-Dimethyl-6-(2,2-dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine is a chemical compound that has shown potential in various fields of scientific research. Its potent antitumor and antimicrobial activity make it a promising candidate for further study, and future research is needed to fully understand its mechanism of action and to develop more effective derivatives.

Applications De Recherche Scientifique

7,8-Dimethyl-6-(2,2-dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antitumor activity and has been investigated for its potential as a chemotherapeutic agent. Additionally, this compound has been studied for its potential as an antimicrobial agent, with promising results in inhibiting the growth of various bacterial strains.

Propriétés

Numéro CAS |

152537-58-1 |

|---|---|

Nom du produit |

7,8-Dimethyl-6-(2,2-dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine |

Formule moléculaire |

C12H19N5O3S |

Poids moléculaire |

313.38 g/mol |

Nom IUPAC |

3-[(7,8-dimethyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxy]-2,2-dimethylpropane-1-sulfonamide |

InChI |

InChI=1S/C12H19N5O3S/c1-8-9(2)11(16-17-10(8)14-7-15-17)20-5-12(3,4)6-21(13,18)19/h7H,5-6H2,1-4H3,(H2,13,18,19) |

Clé InChI |

IRCWEOUPZLIZAX-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NN2C1=NC=N2)OCC(C)(C)CS(=O)(=O)N)C |

SMILES canonique |

CC1=C(C(=NN2C1=NC=N2)OCC(C)(C)CS(=O)(=O)N)C |

Autres numéros CAS |

152537-58-1 |

Synonymes |

3-[(4,5-dimethyl-1,2,7,9-tetrazabicyclo[4.3.0]nona-2,4,6,8-tetraen-3-y l)oxy]-2,2-dimethyl-propane-1-sulfonamide |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

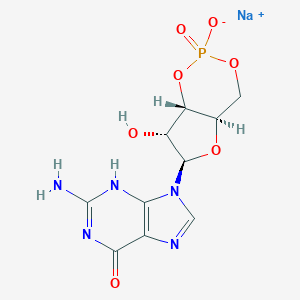

![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)